

Inter-laboratory comparison of Heptadecyl methane sulfonate quantification

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Compound of Interest

Compound Name: *Heptadecyl methane sulfonate*

Cat. No.: *B15550363*

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A Comparative Guide to the Quantification of Alkyl Methane Sulfonates

Introduction

Heptadecyl methane sulfonate belongs to the family of alkyl methane sulfonates (AMS), which are recognized as potential genotoxic impurities (PGIs). Regulatory bodies mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs). Consequently, sensitive and reliable analytical methods are crucial for their quantification. While no specific inter-laboratory comparison studies for **heptadecyl methane sulfonate** are publicly available, this guide provides a comparative analysis of various analytical methodologies reported for other structurally related and well-studied short-chain and long-chain alkyl methane sulfonates. The principles and performance data presented here offer valuable insights for researchers, scientists, and drug development professionals working on the quantification of this class of compounds.

The primary analytical techniques employed for the quantification of alkyl methane sulfonates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the volatility of the analyte and the complexity of the sample matrix.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of various analytical methods for the quantification of different alkyl methane sulfonates as reported in the scientific literature.

Table 1: Performance Data for GC-MS and GC-MS/MS Methods

Analyte(s)	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity (Correlation Coefficient)	Accuracy/Recovery	Precision (%RSD)	Matrix
Methyl-, Ethyl-, Isopropyl-, Hexyl-methane sulfonate	GC-FID/GC-MS	0.02 ppm	0.05 ppm	>0.99	97.1 - 107.1%	Not Reported	APIs[1]
Methyl-, Ethyl-methane sulfonate	GC-MS	0.3 µg/mL	1.0 µg/mL	>0.99 (1-15 µg/mL)	Not Reported	Not Reported	Imatinib Mesylate[2]
Methyl-, Ethyl-, Isopropyl-methane sulfonate	GC-MS/MS	0.12, 0.13, 0.11 ppm	0.37, 0.38, 0.34 ppm	>0.999 (0.7-2.1 ppm)	70 - 130%	Not Reported	Lopinavir API[3]
9 Alkyl Sulfonates	GC-MS/MS	Not Reported	0.10 - 1.05 ng/mL	>0.9993 (2.0-100 ng/mL)	75 - 120%	Not Reported	Capecitabine, Imatinib Mesylate[4][5]
Methyl-, Ethyl-, Isopropyl-methane sulfonate	GC-MS/MS (t-SRM)	Not Reported	5, 10, 20 ng/g	>0.9975 (3.0-260 ng/mL)	91.77 - 97.65%	Not Reported	Alalevon adifloxacin Mesylate[2]

Methyl-, Ethyl-, Isopropyl-, n-Butyl-methane sulfonate	GC-MS	Not Reported	6 ppm	Not Reported	Not Reported	Not Reported	Doxazosin Mesylate[2]
Methyl-, Ethyl-methane sulfonate	GC-MS	0.17, 0.18 µg/g	0.52, 0.54 µg/g	>0.99 (LOQ to 1.5 ppm)	Not Reported	Not Reported	Drug Substance
Hexyl-methane sulfonate	GC-FID	0.25 ppm	0.75 ppm	Not Reported	Not Reported	Not Reported	Dabigatran Etexilate Mesylate

Table 2: Performance Data for LC-MS/MS Methods

Analyte(s)	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity (Correlation Coefficient)	Accuracy/Recovery	Precision (%RSD)	Matrix
Methyl-, Ethyl-methane sulfonate	LC-MS/MS	0.3 µg/g	0.4 µg/g	>0.999 (0.0025-0.3 µg/mL)	80 - 120%	<10%	Emtricitabine API[6]
Methyl-, Ethyl- p-toluenesulfonate	LC-MS	Not Reported	1.0 - 1.5 µg/mL	Not Reported	Not Reported	Not Reported	Lamivudine[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for GC-MS and LC-MS/MS analysis of alkyl methane sulfonates.

Protocol 1: GC-MS Method for Alkyl Methane Sulfonates in APIs[1]

- Sample Preparation:
 - Accurately weigh approximately 1000 mg of the active pharmaceutical ingredient into a 20 mL centrifuge tube.
 - Add 2 mL of n-hexane to the tube.
 - Centrifuge the sample at 5000 rpm for 10 minutes at 5°C to extract the alkyl sulfonates.
 - The supernatant is collected for quantitative analysis.
- Chromatographic Conditions:
 - Instrument: Gas chromatograph with flame ionization detection (FID) or mass spectrometry (MS).
 - Column: DB-WAX, 30 m x 0.53 mm, 1 µm film thickness.
 - Carrier Gas: Nitrogen for GC-FID at 1.5 mL/min; Helium for GC-MS at 1.5 mL/min[1].
 - Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up to 200°C at 10°C/min, and hold for 16 minutes[1].
 - Injector Temperature: 220°C.
 - Detector Temperature (FID): 280°C.
 - Injection Volume: 4 µL in splitless mode.
- Mass Spectrometry Conditions (for GC-MS verification):

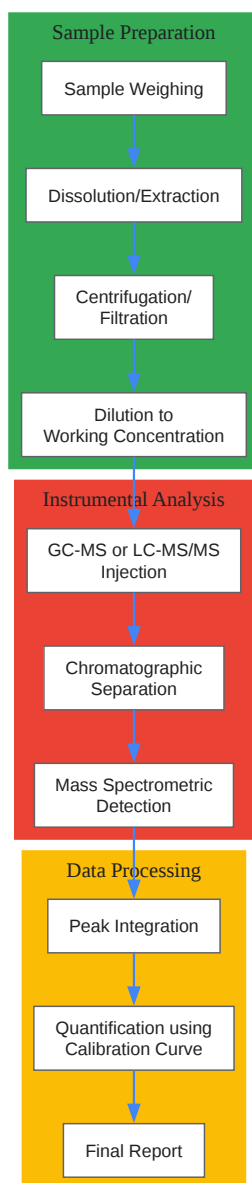
- The specific parameters for the mass spectrometer were not detailed but would typically involve electron ionization (EI) and scanning or selected ion monitoring (SIM) mode for quantification.

Protocol 2: LC-MS/MS Method for Methyl and Ethyl Methane Sulfonate in Emtricitabine API[8]

- Sample Preparation:
 - A stock standard solution of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) is prepared in acetonitrile at a concentration of 0.75 µg/mL.
 - The final standard solution is prepared by diluting the stock solution to 0.15 µg/mL in the mobile phase.
 - The method utilizes a diluent in which the Emtricitabine API is insoluble, allowing for the extraction of the analytes from the API matrix.
- Chromatographic Conditions:
 - Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.
 - Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm.
 - Mobile Phase: Specific composition not detailed.
 - Flow Rate: Not detailed.
 - Column Temperature: Not detailed.
- Mass Spectrometry Conditions:
 - Instrument: 4000 Q-trap of Applied Biosystems.
 - Ionization Mode: Positive ion electrospray ionization (ESI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).

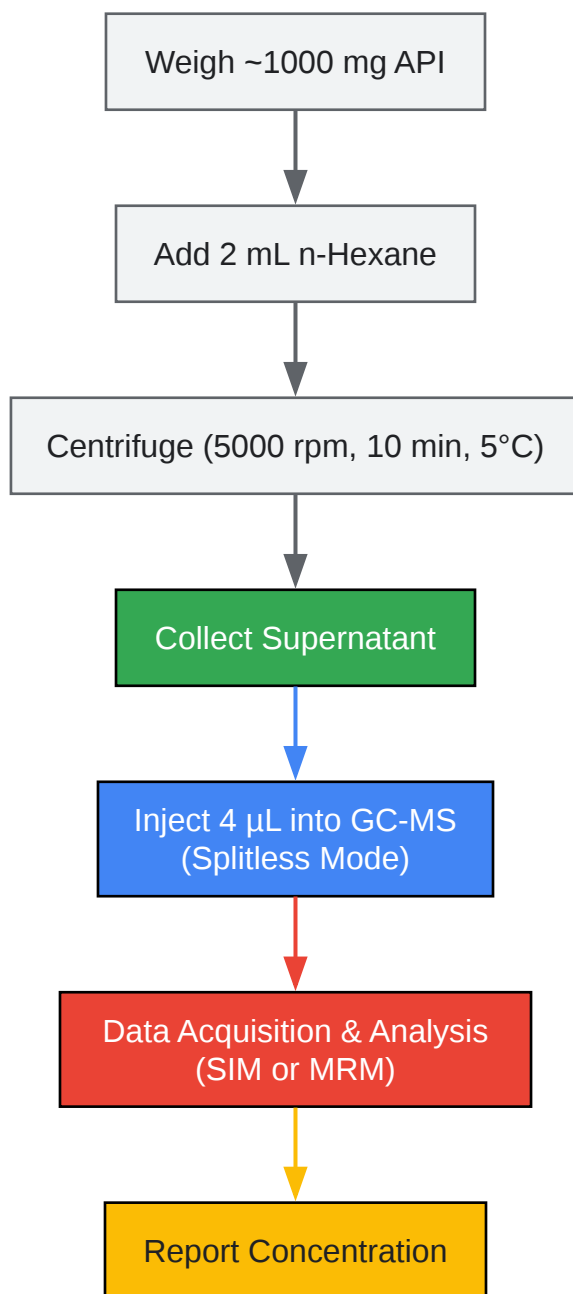
- MRM Transitions: m/z 110.9 > 78.8 for MMS and m/z 125.1 > 97.1 for EMS[6].
- Ion Spray Voltage: 5500 V.
- Source Temperature: 250°C.
- Declustering Potential: 45 V for MMS, 25 V for EMS.
- Collision Energy: 15 V for MMS, 12 V for EMS.

Mandatory Visualization



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Caption: General workflow for the quantification of alkyl methane sulfonate impurities.



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